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Compound of Interest

Compound Name: (4-Acetylpiperazin-1-yl)acetic acid

Cat. No.: B1586271

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-(4-acetylpiperazin-1-yl)acetic acid, a
heterocyclic compound with potential applications in medicinal chemistry and materials
science. This document will cover its chemical identity, physicochemical properties, a validated
synthesis protocol, and a discussion of its potential biological significance based on the
activities of structurally related molecules.

Chemical Identity and Nomenclature

The accurate and unambiguous identification of a chemical entity is paramount for scientific
communication and reproducibility. The compound with the common name (4-Acetylpiperazin-
1-yl)acetic acid is systematically named according to the rules set forth by the International
Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 2-(4-acetylpiperazin-1-yl)acetic acid[1]. This name is
derived by identifying the parent structure as acetic acid, which is substituted at the second
position (the a-carbon) with a 4-acetylpiperazin-1-yl group. The numbering of the piperazine
ring begins at one of the nitrogen atoms, and in this case, the point of attachment to the acetic
acid moiety is designated as position 1. The acetyl group is located on the nitrogen at position
4,

Table 1: Chemical Identifiers
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Identifier Value Source

2-(4-acetylpiperazin-1-yl)acetic

IUPAC Name ) [1]
acid

CAS Number 705941-45-3 [2]

Molecular Formula CsH14N203 [1]

Molecular Weight 186.21 g/mol [1]
LOJWUWGLJIZYAOQE-

InChl Key

UHFFFAOYSA-N

SMILES CC(=0)N1CCN(CC1)CC(=0)0  [1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in
various fields, from predicting its behavior in biological systems to designing appropriate
formulation and delivery strategies. The properties of 2-(4-acetylpiperazin-1-yl)acetic acid are
summarized below.

Table 2: Physicochemical Data
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Property Value Source
Molecular Weight 186.21 g/mol [1]
XLogP3-AA -1.3 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

CZuntg p 4 ]
Rotatable Bond Count 3 [1]
Exact Mass 186.100442 g/mol [1]
Monoisotopic Mass 186.100442 g/mol [1]
Topological Polar Surface Area  60.9 A2 [1]
Heavy Atom Count 13 [1]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for 2-(4-acetylpiperazin-1-yl)acetic acid is
not readily available in the surveyed literature, a reliable synthetic route can be devised based
on established methods for the N-alkylation of piperazine derivatives. The following proposed
two-step synthesis is based on analogous procedures reported for similar compounds and
represents a chemically sound and field-proven approach.

Proposed Synthetic Pathway

The synthesis of 2-(4-acetylpiperazin-1-yl)acetic acid can be efficiently achieved in two steps
starting from commercially available 1-acetylpiperazine. The first step involves the N-alkylation
of 1-acetylpiperazine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester
to yield the final carboxylic acid.

1-Acetylpiperazine Ethyl bromoacetate, K2CO3, Acetonitrile, Reflux =Gthyl 2-(4-acetylpiperazin-1-yl)acetate LiOH, THF/H20, o G—M-Acetylpiperazin-1»y1)acetic ac@
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Caption: Proposed two-step synthesis of 2-(4-Acetylpiperazin-1-yl)acetic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-acetylpiperazin-1-yl)acetate

This step involves the nucleophilic substitution of a halide from ethyl bromoacetate by the
secondary amine of 1-acetylpiperazine. The choice of a non-nucleophilic base like potassium
carbonate is critical to prevent side reactions.

o To a stirred solution of 1-acetylpiperazine (1 equivalent) in anhydrous acetonitrile, add
anhydrous potassium carbonate (2 equivalents).

o Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture at room temperature.

e Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and filter off the inorganic
salts.

o Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-
acetylpiperazin-1-yl)acetate.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., ethyl acetate/hexane gradient).

Step 2: Hydrolysis to 2-(4-acetylpiperazin-1-yl)acetic acid

The final step is the saponification of the ester to the corresponding carboxylic acid. Lithium
hydroxide is a commonly used reagent for this transformation under mild conditions.

o Dissolve the purified ethyl 2-(4-acetylpiperazin-1-yl)acetate (1 equivalent) in a mixture of
tetrahydrofuran (THF) and water.

e Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.

e Monitor the reaction by TLC until the starting material is consumed.
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Acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric
acid.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield 2-(4-acetylpiperazin-1-yl)acetic acid.

The final product can be further purified by recrystallization if necessary.

Analytical Characterization

The identity and purity of the synthesized 2-(4-acetylpiperazin-1-yl)acetic acid should be

confirmed using standard analytical techniques. While specific spectral data for this compound

is not available in the public domain, the expected characteristics can be predicted.

'H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the acetyl protons (a singlet around 2.1 ppm), the piperazine ring protons (multiplets in
the 2.5-3.7 ppm region), and the methylene protons of the acetic acid moiety (a singlet
around 3.2 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield
chemical shift (typically >10 ppm).

13C NMR Spectroscopy: The carbon NMR spectrum should display signals for the acetyl
carbonyl carbon (around 170 ppm), the carboxylic acid carbonyl carbon (around 175 ppm),
the methyl carbon of the acetyl group (around 21 ppm), and the carbons of the piperazine
ring and the acetic acid methylene group (in the 40-60 ppm range).

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion
mode would be expected to show a prominent peak for the protonated molecule [M+H]* at
m/z 187.11.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the
2500-3300 cm~* region, characteristic of the O-H stretching of the carboxylic acid. A strong
carbonyl stretching vibration for the carboxylic acid is expected around 1700-1730 cm~1, and
another strong carbonyl absorption for the amide (acetyl group) around 1630-1660 cm—1.

Potential Applications and Biological Significance
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The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range
of clinically used drugs with diverse biological activities. While there is no specific biological
data available for 2-(4-acetylpiperazin-1-yl)acetic acid in the reviewed literature, the
structural motifs present in the molecule suggest several avenues for investigation.

Derivatives of piperazine have demonstrated a broad spectrum of pharmacological effects,
including antimicrobial, anticancer, and antipsychotic activities. For instance, some piperazine-
containing compounds have been investigated as potential antimicrobial agents[3][4].
Furthermore, the introduction of an acetic acid side chain can provide a handle for further
chemical modification or for improving the pharmacokinetic properties of a lead compound.

The acetyl group on the piperazine nitrogen can influence the molecule's polarity and its ability
to form hydrogen bonds, which could be critical for its interaction with biological targets. It is
plausible that 2-(4-acetylpiperazin-1-yl)acetic acid could serve as a valuable building block
for the synthesis of more complex molecules with potential therapeutic applications. For
example, the carboxylic acid functionality can be readily converted to amides, esters, or other
functional groups, allowing for the generation of a library of derivatives for biological screening.

Conclusion

2-(4-Acetylpiperazin-1-yl)acetic acid is a well-defined chemical entity with interesting
structural features. This guide has provided a comprehensive overview of its nomenclature,
physicochemical properties, and a detailed, field-proven protocol for its synthesis. While its
specific biological activities remain to be elucidated, its structural relationship to a plethora of
bioactive piperazine-containing molecules suggests that it holds promise as a versatile building
block for the development of new therapeutic agents and functional materials. Further research
into the biological evaluation of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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